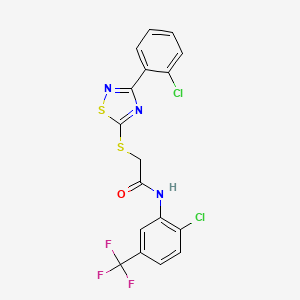

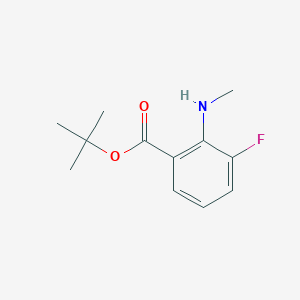

![molecular formula C19H17FN4O2S2 B2840464 N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-methylbenzenesulfonamide CAS No. 951580-18-0](/img/structure/B2840464.png)

N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-methylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-methylbenzenesulfonamide” is a complex organic compound. It contains a thiazolo[3,2-b][1,2,4]triazole core, which is a type of heterocyclic compound . Thiazoles are known for their wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .

Synthesis Analysis

The synthesis of thiazolo[3,2-b][1,2,4]triazole derivatives has been achieved via a one-pot catalyst-free procedure at room temperature by the reaction of dibenzoylacetylene and triazole derivatives . This efficient and straightforward methodology has been used to prepare a variety of novel functionalized thiazolo[3,2-b]triazole derivatives .Molecular Structure Analysis

The molecular structure of thiazolo[3,2-b][1,2,4]triazole derivatives has been established using single crystal X-ray diffraction . The thiazole ring, which contains sulfur and nitrogen at position-1 and -3 respectively, can have three possible orientations towards the target site: nitrogen orientation, sulfur orientation, and parallel orientation . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thiazolo[3,2-b][1,2,4]triazole derivatives involve the reaction of dibenzoylacetylene and triazole derivatives . The reaction is catalyst-free and occurs at room temperature .Scientific Research Applications

Anticancer Activity

Compounds with the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold, similar to the compound , have shown diverse pharmacological activities, including anticancer properties . They could be used in drug design and development for cancer treatment .

Antimicrobial Properties

These compounds have also demonstrated antimicrobial activity . This suggests that they could be developed into drugs for treating various bacterial and fungal infections .

Analgesic and Anti-inflammatory Uses

The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives have been found to possess analgesic and anti-inflammatory properties . This indicates potential applications in pain management and treatment of inflammatory conditions .

Antioxidant Activity

These compounds have shown antioxidant activity . They could be explored for use in conditions where oxidative stress plays a key role .

Antiviral Applications

The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives have demonstrated antiviral properties . This suggests potential uses in the treatment of viral infections .

Enzyme Inhibition

These compounds have been found to inhibit various enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, anti-lipase, and aromatase . This suggests potential applications in conditions where these enzymes are implicated .

Antitubercular Agents

The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives have shown antitubercular activity . This indicates potential applications in the treatment of tuberculosis .

Green Chemistry Synthesis

The synthesis of 1,2,4-triazole systems, similar to the compound , can be achieved through green chemistry conditions involving ultrasound chemistry and mechanochemistry . This approach aligns with the principles of Green Chemistry, which aim to develop environmentally safe methods for the synthesis of biologically active compounds .

Safety and Hazards

Future Directions

The future directions for research on “N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-methylbenzenesulfonamide” and similar compounds could involve further exploration of their biological activities and potential applications in medicine. The design and structure-activity relationship of bioactive molecules could also be an area of focus .

properties

IUPAC Name |

N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-3-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN4O2S2/c1-13-5-4-6-15(11-13)28(25,26)21-10-9-14-12-27-19-22-18(23-24(14)19)16-7-2-3-8-17(16)20/h2-8,11-12,21H,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMEJVSWRKMJZSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-methylbenzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

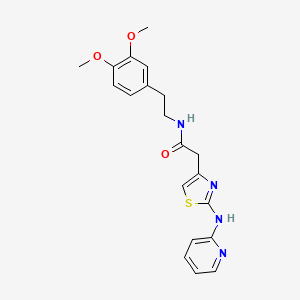

![7-hydroxy-N-(4-methoxyphenethyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2840383.png)

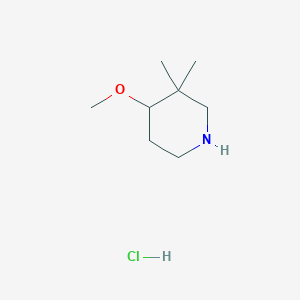

![({[(4-Methylbenzyl)amino]carbonyl}amino)acetic acid](/img/structure/B2840387.png)

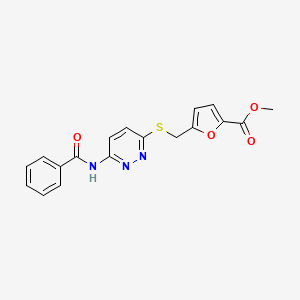

![1-((1-(butylsulfonyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2840389.png)

![3-(4-Chlorophenyl)sulfonyl-6-fluoro-1-[(4-fluorophenyl)methyl]quinolin-4-one](/img/structure/B2840392.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2840394.png)

![N-(4-ethoxyphenyl)-2-(1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2840395.png)

![2-furyl-N-methyl-N-({1-[2-(2-methylphenoxy)ethyl]benzimidazol-2-yl}methyl)carb oxamide](/img/structure/B2840396.png)

![(2E)-3-[4-(dimethylamino)phenyl]-2-(2-thienylsulfonyl)-2-propenenitrile](/img/structure/B2840401.png)

![N-Cyclopentyl-2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide](/img/structure/B2840403.png)